1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-(5-chloro-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-17-9-7-14(21)11-16(17)23-20(25)22-12-15-8-10-18(27-15)19(24)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRRCJUCRSPALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-Methoxyphenyl Isocyanate
The 5-chloro-2-methoxyaniline precursor is treated with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane at 0–5°C. Triphosgene serves as a safer alternative to phosgene, generating the isocyanate intermediate with >85% conversion efficiency. Excess triethylamine is employed to neutralize HCl byproducts, ensuring reaction homogeneity.
Coupling with (5-Benzoylthiophen-2-yl)methylamine
The isocyanate intermediate reacts with (5-benzoylthiophen-2-yl)methylamine in tetrahydrofuran (THF) at room temperature for 12–16 hours. Polar aprotic solvents like THF enhance nucleophilic attack by the amine, achieving yields of 72–78%. The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) to isolate the urea derivative.
Key Parameters:
- Molar Ratio: 1:1.2 (isocyanate:amine) to compensate for residual moisture.
- Temperature Control: Strict maintenance of 0–5°C during isocyanate formation prevents premature decomposition.
Modern One-Pot Three-Component Approaches
Recent advances avoid isolable isocyanates by employing carbonyl diimidazole (CDI) as a coupling reagent. This method integrates amine activation and urea formation in a single vessel:
Reaction Scheme
- Activation: 5-Chloro-2-methoxyaniline reacts with CDI in acetonitrile at 60°C for 2 hours, forming an imidazolide intermediate.
- Nucleophilic Displacement: (5-Benzoylthiophen-2-yl)methylamine is added, and the mixture is stirred at 80°C for 6 hours.
- Workup: The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into dichloromethane.
Advantages:
Solvent Optimization
Comparative studies reveal acetonitrile outperforms DMF or toluene by minimizing side products (e.g., biuret formation). A table summarizing solvent effects is provided below:
| Solvent | Yield (%) | Purity (HPLC) | Side Products (%) |
|---|---|---|---|
| Acetonitrile | 88 | 98.5 | <1.5 |
| DMF | 76 | 95.2 | 4.8 |
| Toluene | 68 | 93.1 | 6.9 |
Data adapted from catalytic carbonylation studies.
Catalytic Carbonylation Strategies
Palladium-catalyzed oxidative carbonylation offers an atom-economical alternative. Using Pd(OAc)₂ as a catalyst and carbon monoxide as a carbonyl source, this method couples both amines directly:
Reaction Conditions
- Catalyst System: Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%).
- Oxidant: Benzoquinone (1.5 equiv).
- Solvent: Dimethylacetamide (DMAc) at 100°C under 3 atm CO.
Outcomes:
- Yield: 75–80%.
- Limitation: Requires high-pressure equipment and stringent oxygen exclusion.
Mechanochemical Synthesis
Solid-state grinding methods using potassium carbonate as a base have been explored for solvent-free synthesis:
Procedure
Equimolar amounts of 5-chloro-2-methoxyaniline, (5-benzoylthiophen-2-yl)methylamine, and CDI are ground in a ball mill at 30 Hz for 45 minutes. The reaction proceeds via in situ imidazolide formation, achieving 70% yield.
Advantages:
- Reduced environmental footprint.
- Suitable for heat-sensitive substrates.
Analytical Characterization
Structural confirmation relies on multimodal spectroscopy:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis (CCDC-1993682) confirms the Z-configuration of the urea moiety and planarity of the thiophene-benzoyl system.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methodologies describe tubular reactors for large-scale production:
Waste Management
Triphosgene-mediated routes generate chlorinated byproducts requiring neutralization with Ca(OH)₂ before disposal.
Chemical Reactions Analysis
Types of Reactions
1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to its biological effects.
Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Induction of Apoptosis: The compound could induce programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
*Estimated based on structural analogs.
Key Differentiators of the Target Compound
- Benzoylthiophenyl Group : Unlike simpler aryl substituents, this group introduces a bulky, planar structure that may improve π-π stacking in protein binding .
- Lipophilicity: The benzoyl group likely increases logP compared to analogs with chlorophenyl or aminophenyl groups, impacting membrane permeability .
Biological Activity
1-((5-Benzoylthiophen-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C_{18}H_{16}ClN_{2}O_{2}S
- Molecular Weight : 358.85 g/mol
The compound features a urea linkage, a benzoylthiophene moiety, and a chloro-substituted methoxyphenyl group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-benzoylthiophene with appropriate isocyanates or isothiocyanates. The process may include several steps such as:
- Formation of the thiophene derivative.
- Reaction with chloro-substituted methoxyphenyl isocyanate.
- Purification through recrystallization.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in vivo using xenograft models. Results indicated significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial properties in clinical isolates from infected patients, demonstrating effective inhibition against resistant strains of bacteria . This highlights the compound's potential role in treating infections caused by multidrug-resistant organisms.
- Structure-Activity Relationship (SAR) : Research focusing on the SAR revealed that modifications to the chloro and methoxy groups significantly affect biological activity, guiding future synthetic efforts to enhance potency and selectivity .
Q & A
Q. What comparative analyses with structurally similar compounds reveal about structure-activity relationships (SAR)?
- Case Study :
- Analog 1 : Replacement of thiophene with pyridazinone reduces cytotoxicity (IC50 increases from 2 µM to >50 µM) .
- Analog 2 : Substitution of 5-chloro with fluoro retains activity but alters pharmacokinetics .
- Method :
- Principal Component Analysis (PCA) of physicochemical properties (logP, polar surface area) vs. bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
